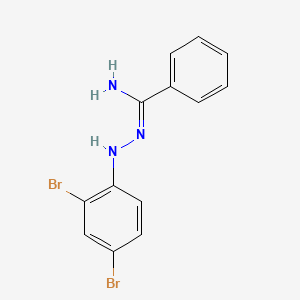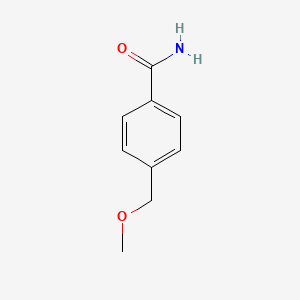![molecular formula C8H7F2N5O2 B7554392 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid, also known as DFTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and materials science. DFTC is a triazole derivative that is structurally related to other compounds such as fluconazole and voriconazole, which are commonly used as antifungal agents.
Mechanism of Action
The exact mechanism of action of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This results in the disruption of the membrane structure and function, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which may contribute to its antibacterial activity.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. This compound has been shown to have a half-life of approximately 4 hours and is primarily eliminated through renal excretion.
Advantages and Limitations for Lab Experiments
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. It has low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound also has some limitations. It is relatively expensive compared to other antifungal agents and may not be suitable for use in certain experimental setups due to its specific chemical properties.
Future Directions
There are several potential future directions for research on 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid. One area of interest is the development of new derivatives with improved antifungal and antibacterial activity. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives to gain a better understanding of their biological activity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings. Finally, the potential applications of this compound in materials science, such as in the development of new coatings and polymers, should be explored.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is needed to fully realize its potential in various fields.
Synthesis Methods
The synthesis of 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid involves the reaction of 1-(difluoromethyl)imidazole with ethyl 4-azido-2-oxobutanoate in the presence of a copper catalyst. The resulting product is then treated with sodium methoxide to yield this compound. This method has been reported to have a high yield and purity and is suitable for large-scale production.
Scientific Research Applications
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, this compound has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
1-[[1-(difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5O2/c9-8(10)15-2-1-11-6(15)4-14-3-5(7(16)17)12-13-14/h1-3,8H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPYMKMEMMZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN2C=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)


![5-chloro-4-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554342.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)